N-(4-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide
Description
This compound features a complex polycyclic framework with a quinazoline dioxolo core fused to a [1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl moiety. Key structural elements include:
- A 7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl) substituent, introducing rigidity and π-conjugation.
- 6,8-dioxo groups, which may enhance hydrogen-bonding interactions.
Properties
CAS No. |
894930-93-9 |
|---|---|
Molecular Formula |
C26H18ClN5O6 |
Molecular Weight |
531.91 |
IUPAC Name |
N-(4-chlorophenyl)-2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide |
InChI |
InChI=1S/C26H18ClN5O6/c27-16-6-8-17(9-7-16)28-22(33)12-31-19-11-21-20(36-14-37-21)10-18(19)25(34)32(26(31)35)13-23-29-24(30-38-23)15-4-2-1-3-5-15/h1-11H,12-14H2,(H,28,33) |
InChI Key |
IXTCLLLGOWHOQG-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC(=O)NC4=CC=C(C=C4)Cl)CC5=NC(=NO5)C6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound features a quinazolinone core fused with a dioxole and oxadiazole moiety. Its structural complexity suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties , particularly its effectiveness against various cancer cell lines:
- Mechanism of Action : The compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, it exhibits inhibitory effects on the EGFR (Epidermal Growth Factor Receptor) pathway, which is crucial in many cancers.
- In Vitro Studies : In a study evaluating anticancer activity against different cell lines (e.g., MCF7 for breast cancer and HCT116 for colon cancer), the compound demonstrated significant cytotoxicity. The IC50 values ranged from 0.67 to 1.95 µM across various tests, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of N-(4-chlorophenyl)-2-(6,8-dioxo...)
Mechanistic Insights
The compound's mechanism of action involves:
- Inhibition of Kinases : It selectively inhibits kinases such as Axl , which is implicated in tumor progression and metastasis. The IC50 for Axl inhibition was reported at , showcasing its high potency .
- Apoptosis Induction : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins like Bcl-2 .
Neuroprotective Effects
Beyond its anticancer properties, preliminary studies suggest potential neuroprotective effects :
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs have shown promising anticancer properties. The dioxoquinazoline and oxadiazole groups are known to interact with biological targets involved in cancer cell proliferation and apoptosis. Studies have demonstrated that derivatives of quinazoline exhibit significant cytotoxicity against various cancer cell lines, suggesting that N-(4-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide may possess similar properties .
Antimicrobial Activity
The presence of the oxadiazole moiety is associated with antimicrobial properties. Compounds containing oxadiazole rings have been reported to exhibit activity against a range of bacteria and fungi. Preliminary studies suggest that this compound may inhibit the growth of pathogenic microorganisms by disrupting their metabolic processes .
Anti-inflammatory Effects
The anti-inflammatory potential of quinazoline derivatives has been documented in various studies. The compound's ability to modulate inflammatory pathways could make it a candidate for treating conditions characterized by chronic inflammation. The interaction of the chlorophenyl group with inflammatory mediators may enhance its efficacy in this regard.
Case Study 1: Anticancer Efficacy
A study conducted on a series of quinazoline derivatives revealed that modifications at the 2-position significantly enhanced their potency against breast cancer cell lines. The incorporation of the oxadiazole moiety in this compound may provide similar enhancements in anticancer activity .
Case Study 2: Antimicrobial Screening
In vitro studies have shown that related compounds exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structural similarities suggest that this compound could also demonstrate effective antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between the target compound and analogs from the evidence:
Key Observations
Compared to ’s dithiazole systems, the oxadiazole in the target compound lacks sulfur atoms, reducing polarizability and altering redox behavior .
Spectroscopic Trends :
- The C=O stretch in 6 m (1678 cm⁻¹) aligns with typical acetamide carbonyls, suggesting the target compound’s C=O (6,8-dioxo groups) may appear at similar or slightly lower frequencies due to conjugation .
- NMR shifts in analogous quinazoline derivatives () indicate that substituents at positions 29–36 and 39–44 significantly perturb chemical environments, which could apply to the target’s oxadiazole-methyl group .
Synthetic Complexity :
- The target compound’s fused quinazoline dioxolo core likely requires multi-step synthesis, contrasting with the straightforward cycloaddition used for triazole analogs .
Computational and Analytical Insights
- NMR Comparative Studies () : Region-specific chemical shift changes (e.g., positions 29–36) in similar compounds suggest that the target’s substituents may induce distinct electronic effects, critical for binding in pharmacological contexts .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and how can purity be optimized?
- Methodology : Start with a nucleophilic substitution or condensation reaction between the 1,2,4-oxadiazole and quinazoline-dione moieties. Use triethylamine as a base to facilitate coupling, as demonstrated in analogous oxadiazole-acetamide syntheses . Purify via silica gel chromatography (gradient elution with ethyl acetate/hexane) and validate purity using HPLC (>95%) and NMR (integrating ratios for isomer detection) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodology : Employ - and -NMR to confirm substituent positions and isomer ratios (e.g., 3:1 or 4:1 ratios observed in oxadiazole derivatives) . IR spectroscopy identifies carbonyl (C=O) and amide (N-H) stretches. High-resolution mass spectrometry (HRMS) verifies molecular weight, while X-ray crystallography (if feasible) resolves stereochemical ambiguities .
Q. How can reaction conditions be standardized to minimize byproducts?
- Methodology : Optimize solvent polarity (e.g., dichloromethane for oxadiazole coupling), temperature (room temperature to 60°C), and stoichiometric ratios (1:1.2 for nucleophile-electrophile pairs). Monitor reactions via TLC and quench with ice-cold water to precipitate intermediates .
Advanced Research Questions
Q. How can computational modeling (e.g., Multiwfn) predict electronic properties and reactivity?
- Methodology : Use Multiwfn to calculate electrostatic potential (ESP) maps, identifying nucleophilic/electrophilic regions. Perform topology analysis of electron density (AIM theory) to assess bond critical points in the oxadiazole-quinazoline core. Compare HOMO-LUMO gaps with experimental UV-Vis data to validate computational models .
Q. What strategies resolve contradictions in pharmacological activity data (e.g., GABAergic vs. non-GABA mechanisms)?
- Methodology : Conduct competitive binding assays (e.g., radioligand displacement for GABA receptors) and in vivo PTZ-induced seizure models to differentiate mechanisms. Cross-validate with molecular docking studies targeting GABA β3 subunits or proteasome inhibition sites, referencing structural analogs .
Q. How can AI-driven reaction path search methods improve synthesis scalability?
- Methodology : Integrate quantum chemical calculations (e.g., DFT for transition state analysis) with machine learning to predict optimal reaction pathways. Use platforms like COMSOL Multiphysics to simulate mass transfer limitations in large-scale reactors, focusing on solvent diffusion and catalyst recycling .
Q. What experimental designs validate membrane permeability for CNS-targeted applications?
- Methodology : Perform parallel artificial membrane permeability assays (PAMPA-BBB) at pH 7.4. Compare with logP values (calculated via HPLC retention times) and in situ brain perfusion models in rodents. Adjust substituents (e.g., chloro vs. methoxy groups) to balance hydrophobicity and BBB penetration .
Data Analysis and Optimization
Q. How to address discrepancies in isomer ratios during synthesis?
- Methodology : Analyze reaction kinetics via -NMR time-course studies to track isomer formation. Adjust steric effects by modifying the oxadiazole’s phenyl substituents or employing chiral catalysts to favor specific diastereomers .
Q. What metrics define successful reactor design for continuous-flow synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
